REACTION_CXSMILES
|
[CH3:1][NH2:2].CO.[Cl:5][C:6]1[CH:11]=[C:10](I)[C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1>CCCCCC>[Cl:5][C:6]1[CH:11]=[C:10]([NH:2][CH3:1])[C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
357 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)I)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.363 mmol | |
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |